An In-depth Technical Guide to Diethoxydivinylsilane: Molecular Properties, Synthesis, and Applications
An In-depth Technical Guide to Diethoxydivinylsilane: Molecular Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxydivinylsilane (C8H16O2Si) is a bifunctional organosilane compound featuring two vinyl groups and two ethoxy groups attached to a central silicon atom. This unique structure imparts versatile reactivity, making it a valuable cross-linking agent, coupling agent, and monomer in polymer chemistry. This technical guide provides a comprehensive overview of diethoxydivinylsilane, including its fundamental molecular properties, detailed synthesis protocols, key applications with experimental workflows, and essential safety and handling procedures.
Core Molecular Properties
Diethoxydivinylsilane is a colorless liquid with a molecular formula of C8H16O2Si and a molecular weight of approximately 172.30 g/mol .[1] The presence of both hydrolyzable ethoxy groups and reactive vinyl groups allows for a dual mode of reactivity, which is central to its utility in materials science. The ethoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si), while the vinyl groups can participate in polymerization and addition reactions, such as hydrosilylation.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for diethoxydivinylsilane is presented in the table below. This data is essential for its identification, purification, and for predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C8H16O2Si | PubChem |
| Molecular Weight | 172.30 g/mol | PubChem[1] |
| Boiling Point | ~163-164 °C | Chemical Supplier Data |
| Density | ~0.87 g/cm³ | Chemical Supplier Data |
| Refractive Index | ~1.42 | Chemical Supplier Data |
| ¹H NMR | See Section 4.1 | N/A |
| ¹³C NMR | See Section 4.2 | N/A |
| FTIR | See Section 4.3 | N/A |
| Mass Spec (EI) | See Section 4.4 | N/A |
Synthesis of Diethoxydivinylsilane
The synthesis of diethoxydivinylsilane is typically achieved through the reaction of dichlorodivinylsilane with ethanol. The reaction proceeds via a nucleophilic substitution at the silicon center, where the ethoxy group from ethanol replaces the chlorine atoms.
Synthesis Workflow
Caption: Workflow for the synthesis of diethoxydivinylsilane.
Detailed Experimental Protocol
Materials:
-
Dichlorodivinylsilane
-
Anhydrous Ethanol
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, add a solution of dichlorodivinylsilane in anhydrous diethyl ether.
-
Addition of Ethanol and Base: Prepare a solution of anhydrous ethanol and pyridine in anhydrous diethyl ether. Add this solution dropwise to the stirred solution of dichlorodivinylsilane at 0 °C (ice bath). The pyridine acts as a scavenger for the HCl gas produced during the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with water to remove any remaining salt and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure diethoxydivinylsilane.
Key Applications and Experimental Protocols
The dual functionality of diethoxydivinylsilane makes it a versatile building block in polymer and materials chemistry. Its primary applications are as a cross-linking agent and a coupling agent.
Cross-linking Agent in Silicone Elastomers
Diethoxydivinylsilane is widely used in the formulation of silicone elastomers.[2][3][4][5] The vinyl groups can participate in hydrosilylation reactions with Si-H functional polymers, while the ethoxy groups can undergo hydrolysis and condensation to form a cross-linked network. This process, known as moisture curing, is a common method for producing room-temperature-vulcanizing (RTV) silicones.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Diethoxydivinylsilane
-
A tin catalyst (e.g., dibutyltin dilaurate)
-
A moisture source (atmospheric humidity)
Procedure:
-
Mixing: In a clean, dry container, thoroughly mix the vinyl-terminated PDMS with diethoxydivinylsilane (typically 1-5% by weight).
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate to the mixture and stir until homogeneous.
-
Curing: Expose the mixture to atmospheric moisture. The ethoxy groups on the diethoxydivinylsilane will hydrolyze to form silanols, which then condense with other silanol groups or with the vinyl-terminated PDMS to form a cross-linked elastomer. The curing time will depend on the humidity and temperature.
Cross-linking Agent for Polyethylene
Diethoxydivinylsilane can be used to cross-link polyethylene (PE), enhancing its thermal stability and mechanical properties.[6][7][8] The process involves grafting the silane onto the polyethylene backbone, followed by moisture-induced cross-linking.
Caption: Workflow for cross-linking polyethylene using diethoxydivinylsilane.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of diethoxydivinylsilane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of diethoxydivinylsilane is expected to show signals corresponding to the vinyl protons and the ethoxy group protons. The vinyl protons will appear as a complex multiplet in the range of 5.8-6.2 ppm. The ethoxy group will show a quartet around 3.8 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the vinyl carbons (typically in the range of 130-140 ppm) and the ethoxy carbons (around 60 ppm for the -OCH₂- and 18 ppm for the -CH₃).
FTIR Spectroscopy
The FTIR spectrum of diethoxydivinylsilane will exhibit characteristic absorption bands:
-
~3060 cm⁻¹: C-H stretch (vinyl)
-
~2975, 2885 cm⁻¹: C-H stretch (alkyl)
-
~1600 cm⁻¹: C=C stretch (vinyl)
-
~1080 cm⁻¹: Si-O-C stretch
-
~960 cm⁻¹: =C-H bend (vinyl)
Mass Spectrometry (Electron Ionization)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 172, along with characteristic fragmentation patterns corresponding to the loss of ethoxy and vinyl groups.
Safety and Handling
Diethoxydivinylsilane is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[1] Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11][12]
Conclusion
Diethoxydivinylsilane is a versatile and valuable chemical for researchers and scientists in the fields of polymer chemistry and materials science. Its unique bifunctional nature allows for a wide range of applications, from the creation of high-performance silicone elastomers to the enhancement of polyethylene properties. A thorough understanding of its molecular properties, synthesis, and reactivity is key to leveraging its full potential in the development of new materials and technologies.
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